molecular formula C21H22ClNO B583781 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-58-9

2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B583781
CAS No.: 864445-58-9
M. Wt: 339.9 g/mol
InChI Key: GPMUZXUMSOFDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 203 4-chlorophenyl is a synthetic cannabinoid (CB) with relatively poor affinities for both CB1 (Ki = 389 nM) and CB2 (Ki = 498 nM) receptors. It is an analog of the more potent cannabimimetic JWH 203. The physiological and toxicological attributes of this compound have not been determined.

Mechanism of Action

Target of Action

The primary target of 2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-206, is the Cannabinoid CB1 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

JWH-206 acts as an agonist at the Cannabinoid CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, JWH-206 binds to the CB1 receptor, activating it. This activation can lead to various physiological responses, depending on the specific cell and tissue type where the receptor is expressed .

Biochemical Pathways

JWH-206, like other synthetic cannabinoids, can affect several biochemical pathways. For instance, it has been shown to trigger apoptotic cell death pathways, mainly through a mechanism involving the deregulation of mitochondrial function . Additionally, it has been suggested that modulation of CB1 and CB2 receptors could lead to interaction with ion channels . .

Pharmacokinetics

The metabolism of synthetic cannabinoids typically involves the liver, where they can be modified by enzymes before being excreted .

Result of Action

The molecular and cellular effects of JWH-206’s action are diverse and depend on the specific context. For instance, it has been shown to induce damage to the cell membranes of certain cells at high concentrations . Furthermore, in adolescent mice, voluntary consumption of JWH-206 leads to long-lasting behavioral and neurochemical aberrations along with glia-mediated inflammatory responses in adult brains .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO/c1-2-3-6-13-23-15-19(18-7-4-5-8-20(18)23)21(24)14-16-9-11-17(22)12-10-16/h4-5,7-12,15H,2-3,6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMUZXUMSOFDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016302
Record name JWH-206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-58-9
Record name JWH-206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC06JV2SNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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